molecular formula C19H19N3O2S3 B2386700 (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole CAS No. 1448139-95-4

(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Cat. No. B2386700
CAS RN: 1448139-95-4
M. Wt: 417.56
InChI Key: TUHSGCUNDIXBKX-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole, also known as STS, is a small molecule compound that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is not fully understood, but it is believed to work through various pathways. In cancer cells, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. In inflammation, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. In neurological disorders, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole inhibits cell proliferation and induces apoptosis. In inflammation, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurological disorders, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has also shown to be effective in reducing inflammation and improving cognitive function. However, one of the limitations of using (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is its limited solubility in water, which makes it difficult to administer in vivo experiments.

Future Directions

There are several future directions for (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole research. One of the potential applications of (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is in the treatment of Alzheimer's disease, as it has shown to reduce neuroinflammation and improve cognitive function. (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole can also be studied for its potential use in combination therapy with other drugs for cancer treatment. Additionally, further research can be conducted to improve the solubility of (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole for in vivo experiments.
Conclusion:
In conclusion, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a small molecule compound that has shown promising results in various scientific research studies. (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has potential therapeutic applications in cancer, inflammation, and neurological disorders. The mechanism of action of (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is not fully understood, but it is believed to work through various pathways. (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole can be synthesized through a multistep process involving the reaction of 4-(4-bromophenyl)piperazine with styrene sulfonate, followed by the reaction with 2-bromo-4-(thiophen-3-yl)thiazole. The final product is purified through column chromatography to obtain a pure form of (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole.

Scientific Research Applications

(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has also been studied for its anti-inflammatory properties and has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, (E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c23-27(24,13-7-16-4-2-1-3-5-16)22-10-8-21(9-11-22)19-20-18(15-26-19)17-6-12-25-14-17/h1-7,12-15H,8-11H2/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHSGCUNDIXBKX-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(styrylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.